2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a combination of indole, sulfonyl, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multi-step organic reactions. One common approach is to start with the indole core, which undergoes sulfonylation with 3-chlorobenzyl sulfonyl chloride under basic conditions. This intermediate is then reacted with morpholinoethanone in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the indole and morpholino groups can participate in non-covalent interactions like hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-piperidinoethanone
Uniqueness
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is unique due to the specific combination of functional groups it contains. The presence of the 3-chlorobenzyl sulfonyl group imparts distinct chemical reactivity and biological activity compared to similar compounds. Additionally, the morpholino group enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c22-17-5-3-4-16(12-17)15-29(26,27)20-13-24(19-7-2-1-6-18(19)20)14-21(25)23-8-10-28-11-9-23/h1-7,12-13H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFQZGGFYBFCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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